molecular formula C13H12N4OS B5327314 3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5327314
M. Wt: 272.33 g/mol
InChI Key: YCEJATUCRYTWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicinal chemistry, specifically as a potential drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases. Additionally, it has been suggested that it inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a drug candidate for various diseases. Its anticancer, anti-inflammatory, and antimicrobial activities make it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its toxicity profile and potential side effects.

Future Directions

There are several future directions for the research on 3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a drug candidate for various diseases. Additionally, further studies are needed to determine its toxicity profile and potential side effects. Furthermore, its mechanism of action needs to be fully elucidated to better understand its biological effects. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. Its anticancer, anti-inflammatory, and antimicrobial activities make it a promising candidate for further research. However, further studies are needed to determine its toxicity profile and potential side effects. Additionally, its mechanism of action needs to be fully elucidated to better understand its biological effects. The development of analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

The synthesis of 3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-mercapto-1,3,4-thiadiazole with 1-(chloromethyl)cyclopropane in the presence of a base. The resulting intermediate is then reacted with phenol to obtain the final product. This synthesis method has been reported in various scientific journals and has been successfully replicated by several research groups.

Scientific Research Applications

3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has demonstrated antimicrobial activity against various bacterial strains.

properties

IUPAC Name

3-cyclopropyl-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-2-4-10(5-3-1)18-8-11-16-17-12(9-6-7-9)14-15-13(17)19-11/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEJATUCRYTWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(S3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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